2-Iodo-3-pentafluoroethyl-pyrazine
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Overview
Description
2-Iodo-3-pentafluoroethyl-pyrazine is a heterocyclic compound with the molecular formula C₆H₂F₅IN₂ It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Iodo-3-pentafluoroethyl-pyrazine may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Iodo-3-pentafluoroethyl-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets and pathways. The presence of the iodine and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-trifluoromethyl-pyrazine
- 2-Fluoro-3-pentafluoroethyl-pyrazine
- 2-Bromomethyl-3-pentafluoroethyl-pyrazine
- 2-Hydrazino-3-pentafluoroethyl-pyrazine
Uniqueness
2-Iodo-3-pentafluoroethyl-pyrazine is unique due to the combination of the iodine atom and the pentafluoroethyl group on the pyrazine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the pentafluoroethyl group also enhances the compound’s stability and lipophilicity, making it valuable for various applications .
Properties
Molecular Formula |
C6H2F5IN2 |
---|---|
Molecular Weight |
323.99 g/mol |
IUPAC Name |
2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H |
InChI Key |
WDZHCWLDGATXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
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